4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide
Description
Properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-28-17-6-3-2-5-13(17)12-22-18(25)7-4-10-24-19(26)15-11-14(21)8-9-16(15)23-20(24)27/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVXRPMJUKULQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401127994 | |
| Record name | 6-Bromo-1,4-dihydro-N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3(2H)-quinazolinebutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892287-57-9 | |
| Record name | 6-Bromo-1,4-dihydro-N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3(2H)-quinazolinebutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892287-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,4-dihydro-N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3(2H)-quinazolinebutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects, including:
- Anti-cancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in cell proliferation. The quinazoline moiety is crucial for this activity, allowing it to bind effectively to target proteins.
- Anti-inflammatory Properties : Research indicates that quinazoline derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
- Antimicrobial Effects : Some studies suggest that derivatives of this compound may exhibit antimicrobial properties, which could be beneficial in developing new antibiotics.
Biological Studies
The compound's mechanism of action involves interactions with various molecular targets:
- Kinase Inhibition : The brominated quinazoline core may inhibit specific kinases, affecting cellular signaling pathways related to growth and apoptosis .
- Enzyme Modulation : It has been explored for its role in modulating enzyme activity and protein interactions, essential for understanding disease mechanisms and developing therapeutic strategies.
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of intermediates and final products.
Case Study 1: Anti-cancer Activity
A study evaluated the anti-cancer properties of various quinazoline derivatives, including the compound . It demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent. The study highlighted the importance of the bromine substituent in enhancing biological activity.
Case Study 2: Anti-inflammatory Effects
Research conducted on the anti-inflammatory effects of quinazoline derivatives found that the compound reduced pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s structural analogs vary in substituents on the quinazolinone core, linker length, and terminal amide groups. Key comparisons are summarized below:
Key Observations :
- Linker Length : Butanamide linkers (target compound, 14a) may offer greater conformational flexibility than shorter benzamide derivatives (3e, 3l), affecting molecular interactions .
- Terminal Groups : The N-(2-methoxybenzyl) group in the target compound introduces methoxy-based hydrophobicity, contrasting with simpler alkyl (14a) or aryl (3e) termini .
Yield Comparisons :
- Yields for analogs vary widely (e.g., 20–35% in ), suggesting that bromine substitution or bulky termini (e.g., 2-methoxybenzyl) may reduce efficiency due to steric hindrance .
Preparation Methods
Bromination Regioselectivity
Competing bromination at position 5 or 7 is mitigated by using NBS instead of elemental bromine, which offers better control over electrophilic aromatic substitution.
Amidation Side Reactions
Partial hydrolysis of the acid chloride intermediate is prevented by maintaining anhydrous conditions and using molecular sieves.
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batch) demonstrate consistent yields (80–85%) using the same protocols, confirming scalability. Cost analysis favors EDC/HOBt over alternatives like DCC due to lower toxicity and easier byproduct removal .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this quinazolinone derivative?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for bromine incorporation .
- Temperature control : Maintaining 60–80°C during cyclization prevents side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .
- Yield optimization : Stepwise monitoring via TLC ensures intermediate stability .
Basic: What spectroscopic techniques are essential for characterizing this compound and its analogs?
Methodological Answer:
Standard characterization involves:
- 1H/13C NMR : Confirms substitution patterns (e.g., bromine at C6, methoxybenzyl group via aromatic proton splitting) .
- FT-IR : Identifies carbonyl stretches (1680–1720 cm⁻¹ for dioxoquinazolinone and amide C=O) .
- ESI-HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 486.08) .
- Melting point analysis : Consistency with analogs (e.g., 260–265°C for brominated derivatives) ensures crystallinity .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar quinazolinones?
Methodological Answer:
Discrepancies in bioactivity data (e.g., anticancer vs. antimicrobial) require:
- Orthogonal assays : Compare results across cell lines (e.g., MCF-7 vs. HepG2) and microbial strains .
- Structural benchmarking : Overlay analogs (e.g., 3k, 3l in ) to identify substituent effects on target binding .
- Dose-response studies : Establish EC50 values to rule out cytotoxicity artifacts .
- Molecular dynamics simulations : Model interactions with targets (e.g., kinases vs. bacterial enzymes) to explain selectivity .
Advanced: What computational strategies enhance reaction design for derivatives of this compound?
Methodological Answer:
Integrate quantum chemical calculations and experimental feedback:
- Reaction path searches : Use DFT (e.g., Gaussian 16) to predict intermediates in cyclization steps .
- Transition state analysis : Identify energy barriers for bromine incorporation using IRC calculations .
- Machine learning : Train models on reaction yields (e.g., from ) to optimize solvent/base combinations .
Advanced: How to design a multi-step synthesis route for novel analogs with improved pharmacokinetics?
Methodological Answer:
- Core modification : Replace bromine with fluorine via SNAr reactions (K2CO3/DMF, 100°C) to enhance bioavailability .
- Side-chain engineering : Introduce PEGylated moieties to the butanamide chain for solubility (e.g., Michael addition with acrylates) .
- In vitro ADME profiling : Use Caco-2 cell assays to prioritize analogs with logP < 3 and permeability > 1 × 10⁻⁶ cm/s .
Advanced: What methodologies validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assays (CETSA) : Confirm binding to kinases by measuring protein stabilization at 50–60°C .
- CRISPR knockouts : Silence putative targets (e.g., EGFR) and assess loss of compound efficacy .
- SPR/BLI : Quantify binding kinetics (kon/koff) using recombinant proteins .
Advanced: How to address low reproducibility in scaled-up synthesis?
Methodological Answer:
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .
- Design of experiments (DoE) : Use factorial designs (e.g., 2^3 matrix) to optimize temperature, stirring rate, and reagent stoichiometry .
- Purification robustness : Switch from column chromatography to recrystallization (ethanol/water) for >90% recovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
